Iodoethane-2,2,2-d3

Beschreibung

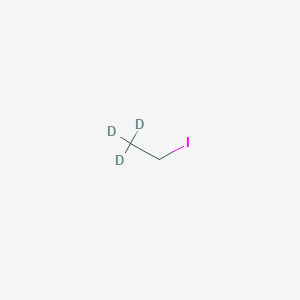

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-trideuterio-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452044 | |

| Record name | Ethyl-2,2,2-d3 iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-87-4 | |

| Record name | Ethane-1,1,1-d3, 2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-2,2,2-d3 iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7439-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Iodoethane-2,2,2-d3 from Deuterated Ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Iodoethane-2,2,2-d3 (CD₃CH₂I), an isotopically labeled ethylating agent valuable in mechanistic studies, metabolic tracking, and as a building block in the synthesis of complex deuterated molecules for pharmaceutical research. The primary synthetic route detailed herein involves the reaction of Ethanol-2,2,2-d3 with iodine in the presence of red phosphorus.

Synthesis Overview and Mechanism

The overall process can be described in two main stages:

-

Formation of Phosphorus Triiodide : Red phosphorus reacts with elemental iodine to form phosphorus triiodide.

-

2P(s) + 3I₂(s) → 2PI₃(s)[1]

-

-

Nucleophilic Substitution : The deuterated ethanol (CD₃CH₂OH) then reacts with the freshly formed PI₃. The hydroxyl group is a poor leaving group, but it is converted into a good leaving group upon reaction with PI₃. A subsequent SN2 reaction with an iodide ion yields the final product, this compound, and phosphorous acid (H₃PO₃).

-

3CD₃CH₂OH(l) + PI₃(s) → 3CD₃CH₂I(l) + H₃PO₃(aq)[1]

-

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from standard procedures for the synthesis of iodoethane from ethanol.[1][2] Researchers should conduct their own risk assessment before proceeding.

2.1 Materials and Equipment

-

Reagents :

-

Ethanol-2,2,2-d3 (CD₃CH₂OH)

-

Red Phosphorus (P)

-

Iodine (I₂), powdered

-

5% Sodium Hydroxide (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

-

Equipment :

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Distillation apparatus (still head, condenser, receiving flask)

-

Separating funnel

-

Conical flask

-

Filter funnel and filter paper

-

2.2 Procedure

-

Reaction Setup : In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 cm³ of Ethanol-2,2,2-d3.[1] Fit the flask with a reflux condenser.

-

Addition of Iodine : Weigh out 25 g of finely powdered iodine. Add the iodine to the flask in small portions (approx. 3-4 g at a time) down the condenser, waiting about two minutes between additions.[1] The reaction is exothermic and adding the iodine in portions is critical to maintain control.[1] The flask may require occasional cooling in a water bath if the reaction becomes too vigorous.

-

Reflux : Once all the iodine has been added, allow the mixture to stand for 10-15 minutes until the initial reaction subsides.[1] Then, gently heat the mixture under reflux using a water bath for approximately one hour, or until the brown color of iodine has faded.[1][2]

-

Crude Distillation : Rearrange the apparatus for simple distillation. Heat the flask with a water bath and collect the distillate, which will contain crude this compound, unreacted ethanol, and some dissolved iodine.[1]

2.3 Product Purification (Work-up)

-

Washing : Transfer the crude distillate to a separating funnel.

-

Wash with an equal volume of water to remove the bulk of the unreacted ethanol.[1]

-

Carefully run off the lower, denser iodoethane layer into a clean flask.

-

Return the iodoethane to the funnel and wash with a 5% aqueous solution of sodium hydroxide to remove any remaining free iodine (indicated by the disappearance of any brown/purple color).[2]

-

Perform a final wash with an equal volume of water to remove residual NaOH.

-

-

Drying : Transfer the washed this compound to a small, dry conical flask. Add a few granules of anhydrous calcium chloride and swirl occasionally until the liquid becomes clear, indicating it is dry.[1][2]

-

Final Distillation : Filter the dried product into a clean, dry round-bottom flask. Assemble a distillation apparatus and carefully distill the liquid, collecting the fraction that boils at the expected temperature for this compound (Boiling point: ~70-73 °C).

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | Ethanol-2,2,2-d3 (Starting Material) | This compound (Final Product) |

| Chemical Formula | CD₃CH₂OH | CD₃CH₂I |

| Molar Mass | 49.09 g/mol | 158.98 g/mol [3] |

| Appearance | Colorless liquid | Colorless to yellow liquid[3] |

| Density | ~0.81 g/mL at 25 °C | 1.987 g/mL at 25 °C |

| Boiling Point | ~78 °C | 69-73 °C |

| Melting Point | -114 °C | -108 °C |

| Isotopic Purity (Typical) | ≥98 atom % D | ≥98 atom % D |

| Chemical Purity (Typical) | ≥99% | ≥99% (CP) |

| Storage Conditions | Room Temperature | 2-8°C, protected from light and moisture, often with copper stabilizer[3] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

References

Iodoethane-2,2,2-d3: A Comprehensive Technical Guide for Researchers

An in-depth examination of the physical properties, safety data, and handling protocols for Iodoethane-2,2,2-d3, a deuterated ethylating agent crucial for advancements in pharmaceutical research and development.

This technical guide provides a detailed overview of this compound (Ethyl-d3 iodide), a valuable isotopically labeled compound in organic synthesis and medicinal chemistry. Its primary application lies in its use as a reagent for introducing a deuterated ethyl group into molecules, a technique essential for metabolism studies, reaction mechanism elucidation, and the development of deuterated drugs with potentially improved pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering readily accessible data on its physical characteristics and critical safety information to ensure its proper and safe utilization in a laboratory setting.

Core Physical and Chemical Properties

This compound is a colorless to yellowish liquid. As a deuterated analog of iodoethane, it shares many chemical properties with its non-deuterated counterpart but with a higher molecular weight due to the presence of three deuterium atoms. This isotopic substitution is key to its utility in various analytical and research applications. Many of its physical properties are well-documented in commercially available sources.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. This data is compiled from various chemical suppliers and databases, providing a comparative overview for easy reference.

| Property | Value |

| Molecular Formula | CD₃CH₂I |

| Molecular Weight | 158.98 g/mol |

| Boiling Point | 69-73 °C (lit.) |

| Melting Point | -108 °C (lit.) |

| Density | 1.987 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.509 (lit.) |

| Flash Point | 72 °C (closed cup) |

Safety Data Sheet (SDS) Overview

The safe handling of this compound is paramount. This section provides a summary of the essential safety information typically found in a Safety Data Sheet (SDS). Users should always consult the specific SDS provided by their supplier before handling this chemical.

Hazard Identification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications and associated statements.

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquid |

| Danger | H226: Flammable liquid and vapor. |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation. |

| Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation. |

| Respiratory or Skin Sensitization |

| Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. |

| Germ Cell Mutagenicity |

| Warning | H341: Suspected of causing genetic defects. |

| Specific Target Organ Toxicity (Single Exposure) |

| Warning | H335: May cause respiratory irritation. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

Handling and Storage

Handling: Use only in a well-ventilated area. Wear personal protective equipment. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store refrigerated (+2°C to +8°C).[1] Protect from light.[1] Incompatible with strong bases, magnesium, and strong oxidizing agents.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of this compound and the determination of its key physical properties. These are intended as illustrative examples and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

The synthesis of this compound typically follows the well-established method for preparing iodoalkanes from the corresponding alcohol using iodine and red phosphorus.

Materials:

-

Ethanol-2,2,2-d3 (CD₃CH₂OH)

-

Red Phosphorus

-

Iodine

-

Anhydrous sodium carbonate

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Reaction flask with reflux condenser and dropping funnel

Procedure:

-

In a round-bottom flask, a mixture of red phosphorus and Ethanol-2,2,2-d3 is prepared.

-

The flask is cooled in an ice bath.

-

Finely powdered iodine is added portion-wise through the dropping funnel with constant stirring. The rate of addition is controlled to prevent the reaction from becoming too vigorous.

-

After the addition of iodine is complete, the mixture is allowed to stand at room temperature for a period, followed by gentle heating under reflux to complete the reaction.

-

The crude this compound is then isolated by distillation.

-

The distillate is washed with a dilute solution of anhydrous sodium carbonate to remove any acidic impurities, followed by a water wash.

-

The product is dried over anhydrous calcium chloride and then purified by fractional distillation.

Determination of Boiling Point

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The thermometer is immersed in the liquid, ensuring the bulb is fully covered.

-

The capillary tube is placed in the test tube with the open end downwards.

-

The apparatus is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again. The temperature of the liquid is recorded.

-

The pycnometer is then emptied, cleaned, dried, and filled with distilled water and weighed again at the same temperature.

-

The density of this compound is calculated using the following formula: Density = (Mass of this compound / Mass of water) * Density of water at the measurement temperature.

This comprehensive guide provides essential information for the safe and effective use of this compound in a research setting. It is imperative that all laboratory personnel familiarize themselves with this information and the complete Safety Data Sheet before commencing any work with this compound.

References

Spectroscopic Profile of Iodoethane-2,2,2-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Iodoethane-2,2,2-d3 (CD3CH2I), a deuterated isotopologue of iodoethane. The information presented herein is essential for the characterization and analysis of this compound in various research and development applications, including its use as a tracer in metabolic studies, in reaction mechanism investigations, and as a building block in synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~3.2 | Quartet | ~8 Hz | -CH ₂-I |

| ¹³C | ~-3 (C-D) | Multiplet | C D₃- | |

| ¹³C | ~20 | Singlet | -C H₂-I |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The ¹³C signal for the CD₃ group will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to the CH₂ signal.

Table 2: Key Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2200 | C-D Stretch | Aliphatic C-D |

| ~1450 | CH₂ Scissoring | Aliphatic CH₂ |

| ~1250 | CH₂ Wagging | Aliphatic CH₂ |

| 500-600 | C-I Stretch | Iodoalkane |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Identity |

| 159 | [CD₃CH₂I]⁺• | Molecular Ion (M⁺•) |

| 127 | [I]⁺ | Iodine cation |

| 32 | [CD₃CH₂]⁺ | Ethyl-d3 cation |

| 29 | [CH₂I]⁺ | Iodomethyl cation |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C and the presence of deuterium coupling.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization and Analysis:

-

Bombard the sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting positively charged ions into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

-

-

Data Acquisition and Processing: The detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

chemical structure and isotopic purity of Iodoethane-2,2,2-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic purity, and analytical methodologies for Iodoethane-2,2,2-d3. This deuterated analog of iodoethane is a valuable building block in organic synthesis, particularly for introducing an ethyl-d3 group in metabolic studies and as an internal standard in mass spectrometry-based quantification.

Chemical Structure and Properties

This compound, also known as ethyl-2,2,2-d3 iodide, has the chemical formula CD₃CH₂I. The deuterium atoms are located on the terminal methyl group. The labeled compound is registered under CAS number 7439-87-4, while its non-deuterated counterpart is CAS number 75-03-6.[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Ball-and-stick model of this compound.

Physicochemical and Isotopic Data

The key properties and specifications for this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | CD₃CH₂I |

| Molecular Weight | 158.98 g/mol [1][2][3] |

| CAS Number (Labeled) | 7439-87-4[1][2][4] |

| Isotopic Purity | ≥98 atom % D[2][4] |

| Chemical Purity | ≥99% (CP)[2][4] |

| Appearance | Colorless liquid |

| Boiling Point | 69-73 °C (lit.) |

| Melting Point | -108 °C (lit.) |

| Density | 1.987 g/mL at 25 °C |

| Refractive Index | n20/D 1.509 (lit.) |

| Storage Conditions | 2-8°C, protect from light |

| Stabilizer | Typically contains copper wire[2][4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the analytical procedures for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of iodoethane, substituting the starting ethanol with its deuterated counterpart. The reaction involves the in situ generation of phosphorus triiodide from red phosphorus and iodine, which then reacts with the deuterated ethanol.

Materials:

-

Ethanol-2,2,2-d3 (CD₃CH₂OH)

-

Red phosphorus

-

Iodine (finely powdered)

-

5% Sodium hydroxide solution

-

Anhydrous calcium chloride

-

Distilled water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place 5 g of red phosphorus and 40 g of Ethanol-2,2,2-d3.

-

While cooling the flask in an ice-water bath, slowly add 50 g of finely powdered iodine in small portions.[5] Allow about two minutes between additions to control the exothermic reaction.

-

Once all the iodine has been added, allow the mixture to stand at room temperature for 10 minutes.

-

Heat the mixture on a boiling water bath under reflux for one hour.[6]

-

After reflux, arrange the apparatus for distillation. Distill the crude this compound, collecting the distillate in a receiver cooled in an ice bath.

-

Transfer the distillate to a separatory funnel. Wash it first with an equal volume of water to remove any remaining ethanol.

-

Next, wash with a 5% sodium hydroxide solution to remove unreacted iodine, followed by another wash with water.[5][6]

-

Separate the lower layer of this compound and transfer it to a dry conical flask. Add a few granules of anhydrous calcium chloride to dry the product.

-

Finally, redistill the dried product, collecting the fraction boiling at 70-74 °C.[6] The pure this compound is a colorless liquid.

Determination of Isotopic Purity

The isotopic purity of this compound is crucial for its applications and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

1. NMR Spectroscopy

-

¹H NMR: The isotopic purity can be estimated by comparing the integral of the residual proton signal of the methyl group (CHD₂CH₂I and CH₂DCH₂I) to the integral of the methylene group (CD₃CH₂I), which is used as an internal reference. A high isotopic purity will show a very small signal for the methyl protons.

-

²H (Deuterium) NMR: This is a more direct method. A deuterium NMR spectrum will show a signal corresponding to the CD₃ group. The absence of other significant deuterium signals confirms the specific labeling. Quantitative ²H NMR can be used to determine the atom % D enrichment by comparing the integral of the analyte's deuterium signal to that of a known internal standard.

2. Mass Spectrometry

Mass spectrometry provides a precise determination of the isotopic distribution.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Analysis: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS). The instrument is set to scan the mass range around the molecular ion of this compound (m/z 159).

-

Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The relative intensities of the peaks for the unlabeled (m/z 156), partially labeled, and fully labeled (m/z 159) molecules are used to calculate the isotopic enrichment. For an accurate calculation, the natural isotopic abundance of carbon and iodine must be taken into account.

Workflow Diagram

The following diagram illustrates the general workflow from synthesis to analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. CN105859604A - Preparation method of deuterated ethosuximide-d5 - Google Patents [patents.google.com]

- 4. This compound ≥98 atom % D, ≥99% (CP), contains copper as stabilizer | 7439-87-4 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Preparation of Ethyl Iodide - Nanjing Chemical Material Corp. [njchm.com]

A Technical Guide to High-Purity Iodoethane-2,2,2-d3 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of high-purity Iodoethane-2,2,2-d3, a deuterated ethylating agent. The document outlines its commercial availability, key physicochemical properties, and its application in advanced research, particularly in the field of quantitative proteomics.

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers. The isotopic and chemical purity of the compound are critical for its applications in sensitive analytical techniques. The following table summarizes the specifications from leading commercial suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity (%) | Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | This compound | 7439-87-4 | ≥98 | ≥99 (CP) | CD₃CH₂I | 158.98 | Contains copper as stabilizer[1][2] |

| Cambridge Isotope Laboratories, Inc. | Iodoethane-2,2,2-D₃ | 7439-87-4 | 98 | 98 | CD₃CH₂I | 158.98 | Stabilized with copper wire[3][4] |

| Santa Cruz Biotechnology, Inc. | This compound | 7439-87-4 | Not Specified | Not Specified | C₂D₃H₂I | 158.98 | For research use only[5] |

| CDN Isotopes | This compound | 7439-87-4 | 99 | Not Specified | CD₃CH₂I | 158.98 | Stabilized with copper[6] |

Physicochemical Properties

This compound is a colorless liquid with properties similar to its non-deuterated counterpart. Key properties are summarized below.

| Property | Value |

| Boiling Point | 69-73 °C (lit.)[1][2] |

| Melting Point | -108 °C (lit.)[1][2] |

| Density | 1.987 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.509 (lit.)[1][2] |

| Storage Temperature | 2-8°C[1][2] |

Application in Quantitative Proteomics: A Methodological Overview

This compound serves as a valuable reagent in quantitative proteomics, particularly for the differential labeling of cysteine residues in proteins. The mass difference introduced by the deuterium atoms allows for the relative quantification of proteins from different samples using mass spectrometry.

Experimental Protocol: Differential Alkylation of Cysteine Residues for Quantitative Proteomics

This protocol outlines a general workflow for the use of this compound in a comparative proteomics experiment.

1. Sample Preparation:

-

Lyse cells or tissues from control and experimental conditions in a suitable lysis buffer (e.g., containing urea, thiourea, and CHAPS) to denature and solubilize proteins.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

2. Reduction and Alkylation:

-

Reduction: To a defined amount of protein from each sample, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

-

Differential Alkylation:

-

To the control sample, add light iodoethane (CH₃CH₂I) to a final concentration of 55 mM.

-

To the experimental sample, add heavy this compound (CD₃CH₂I) to a final concentration of 55 mM.

-

Incubate both samples in the dark at room temperature for 45 minutes to alkylate the free cysteine residues.

-

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

3. Protein Digestion:

-

Combine the control and experimental samples.

-

Dilute the combined sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of urea to below 1 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

4. Peptide Desalting:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the peptides with a solution of acetonitrile and TFA.

-

Dry the eluted peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for liquid chromatography (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptide signals separated by a mass difference corresponding to the number of alkylated cysteines and the deuterium label.

6. Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

The software will identify peptides and quantify the relative abundance of the light and heavy labeled peptide pairs to determine the change in protein expression or cysteine reactivity between the control and experimental samples.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative proteomics workflow using differential alkylation with this compound.

References

- 1. Buy Iodoethane-2,2,2-d 3 ≥98 atom D, ≥99 (CP), contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. This compound ≥98 atom % D, ≥99% (CP), contains copper as stabilizer | 7439-87-4 [sigmaaldrich.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Iodoethane-2,2,2-Dâ (D, 98%) + copper wire | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. scbt.com [scbt.com]

- 6. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Stability and Storage of Deuterated Alkyl Halides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated alkyl halides are critical reagents in pharmaceutical research and development, particularly as synthetic intermediates for isotopically labeled compounds used in metabolic studies and as sensitive probes in nuclear magnetic resonance (NMR) spectroscopy. Their chemical stability is paramount for ensuring experimental reproducibility, purity of final products, and safety. This guide provides a comprehensive overview of the factors influencing the stability of deuterated alkyl halides, outlines their primary degradation pathways, and establishes best practices for their storage and handling. It also details the principles of analytical methods used to assess their purity and degradation over time.

Factors Influencing Stability

The stability of a deuterated alkyl halide is not intrinsic but is influenced by a combination of environmental factors and inherent molecular structure. The C-X (where X = I, Br, Cl, F) bond is polarized and susceptible to various reactions. While the presence of deuterium can enhance stability against certain degradation pathways due to the kinetic isotope effect (KIE), improper handling can negate this benefit.

Table 1: Key Factors Affecting the Stability of Deuterated Alkyl Halides

| Factor | Effect on Stability | Mitigation Strategy |

|---|---|---|

| Temperature | Elevated temperatures accelerate decomposition rates for all degradation pathways (substitution, elimination, radical formation). | Store at recommended low temperatures, often refrigerated (2-8°C) or frozen (-20°C). Avoid repeated freeze-thaw cycles. |

| Light (UV) | Promotes homolytic cleavage of the C-X bond, initiating free-radical chain reactions. This is especially prevalent for alkyl iodides and bromides. | Store in amber glass vials or in the dark. Use UV-blocking containers for sensitive compounds. |

| Moisture (Water) | Acts as a nucleophile, leading to slow hydrolysis (SN1/SN2) to form the corresponding deuterated alcohol and hydrohalic acid (HX). | Store in tightly sealed containers with high-quality caps (e.g., PTFE-lined). Handle under an inert atmosphere (Nitrogen or Argon). |

| Oxygen | Can participate in and propagate free-radical degradation pathways, especially if initiated by light or heat. | Purge containers with an inert gas (Nitrogen or Argon) before sealing. Use septa-sealed bottles for repeated access. |

| Presence of Bases | Strong bases promote dehydrohalogenation (E2 elimination) to form alkenes.[1] Even weak bases can accelerate decomposition. | Ensure storage containers and handling equipment are clean and free of basic residues. Avoid storage with amines, hydroxides, etc. |

| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond. For pathways where C-D bond cleavage is rate-limiting (e.g., E2 elimination), deuteration at the α or β position can significantly slow the degradation rate, enhancing stability compared to the protium analog.[2][3] | This is an inherent stabilizing property. However, it does not prevent degradation pathways that do not involve C-D bond cleavage (e.g., SN2). |

Primary Degradation Pathways

Alkyl halides, including their deuterated analogues, primarily degrade via nucleophilic substitution and elimination reactions. The specific pathway is influenced by the structure of the alkyl group (primary, secondary, tertiary), the strength of the nucleophile or base, and the solvent.[4][5]

Nucleophilic Substitution (SN1 & SN2)

In the presence of nucleophiles like water, alkyl halides can undergo substitution to form alcohols.[4]

-

SN2 (Bimolecular): A single-step process favored by primary and secondary alkyl halides.[5]

-

SN1 (Unimolecular): A two-step process involving a carbocation intermediate, favored by tertiary alkyl halides.

Elimination (E1 & E2)

In the presence of bases, alkyl halides can undergo dehydrohalogenation to form alkenes.[1][6]

-

E2 (Bimolecular): A single-step, concerted reaction favored by strong bases. The kinetic isotope effect is pronounced in this pathway when the β-carbon is deuterated, as the C-D bond must be broken in the rate-determining step.

-

E1 (Unimolecular): A two-step process that competes with the SN1 pathway, also proceeding through a carbocation intermediate.

Recommended Storage and Handling Procedures

Proper storage is the most effective means of ensuring the long-term stability and isotopic purity of deuterated alkyl halides.

Table 2: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

|---|---|---|

| Container | Use original supplier amber glass bottles with PTFE-lined caps. Ensure the seal is intact. | Prevents light exposure and provides an inert, non-reactive seal to block moisture ingress. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). For multi-use containers, purge with inert gas after each use. | Minimizes exposure to atmospheric oxygen and moisture, preventing radical reactions and hydrolysis.[7] |

| Temperature | Store at the temperature specified by the manufacturer, typically 2-8°C. For long-term storage, -20°C may be recommended. | Reduces the rate of all chemical degradation pathways. |

| Location | Store in a cool, dry, dark, and well-ventilated area designated for reactive chemicals.[8] | Protects from environmental fluctuations and accidental exposure to heat or light. |

| Chemical Segregation | Store separately from strong bases, strong oxidizers, and reactive metals.[8][9] | Prevents accidental contact and violent reactions. |

| Handling | Handle in a fume hood. Use clean, dry glassware and syringes. If transferring, do so under an inert atmosphere. | Ensures user safety and prevents contamination of the reagent with atmospheric moisture or other impurities. |

Experimental Protocols for Stability Assessment

Assessing the stability of deuterated alkyl halides involves monitoring their chemical purity over time under defined storage conditions. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Assessment by NMR Spectroscopy

NMR is a powerful non-destructive technique for assessing both chemical and isotopic purity.

-

Principle: A time-zero ¹H and/or ¹³C NMR spectrum is acquired as a baseline. Subsequent spectra are taken at specified intervals (e.g., 1, 3, 6, 12 months). The appearance of new signals or changes in the integration of existing signals indicates the formation of degradation products. For example, hydrolysis would lead to the appearance of signals corresponding to the deuterated alcohol.

-

Methodology:

-

Dissolve a precise amount of the deuterated alkyl halide in a suitable, anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆).[10]

-

Add an internal standard with a known concentration and a stable, distinct signal (e.g., 1,3,5-trimethoxybenzene).

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signal of the parent compound relative to the internal standard.

-

Repeat at subsequent time points and compare the relative integration to determine the percentage of degradation.

-

Purity Assessment by GC-MS

GC-MS is a highly sensitive method for separating and identifying volatile degradation products.

-

Principle: A sample of the alkyl halide is injected into a gas chromatograph, which separates components based on their boiling point and column affinity. The mass spectrometer then fragments and detects the components, allowing for their identification and quantification. Stability is assessed by the decrease in the peak area of the parent compound and the emergence of new peaks.

-

Methodology:

-

Prepare a stock solution of the deuterated alkyl halide in a high-purity volatile solvent (e.g., hexane, ethyl acetate).

-

Develop a GC method with a suitable temperature ramp to separate the parent compound from potential impurities (e.g., corresponding alkene or alcohol).

-

Analyze an initial sample (time-zero) to establish the purity profile.

-

Store the bulk material under the test conditions.

-

At each time point, withdraw an aliquot, prepare a sample, and analyze it using the established GC-MS method.

-

Calculate the purity by area percent normalization, tracking the decrease in the main peak over time. Methodologies for analyzing residual alkyl halides by headspace GC are well-established.[11]

-

Conclusion

The stability of deuterated alkyl halides is a critical parameter that directly impacts their utility in research and development. While inherently more stable towards certain elimination pathways due to the kinetic isotope effect, they remain susceptible to degradation from moisture, light, and heat. Adherence to stringent storage and handling protocols—namely, storage at low temperatures in dark, inert conditions—is essential for preserving their chemical and isotopic integrity. Regular analytical assessment using techniques like NMR and GC-MS provides the necessary data to confirm purity and establish a reliable shelf-life, ensuring the quality and consistency required for high-level scientific applications.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myuchem.com [myuchem.com]

- 8. echemi.com [echemi.com]

- 9. youtube.com [youtube.com]

- 10. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 11. Study of Residual Alkyl Halide Determinations via Conversion to Alkyl Chlorides - Mendeley Data [data.mendeley.com]

An In-depth Technical Guide on the Reactivity of Iodoethane-2,2,2-d3 with Common Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Iodoethane-2,2,2-d3 (CD₃CH₂I) with a range of common nucleophiles. The focus is on the kinetic isotope effect (KIE) and the mechanistic implications of deuteration at the β-carbon position in bimolecular nucleophilic substitution (SN2) reactions. This document summarizes available quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate reaction pathways and workflows.

Introduction to this compound Reactivity and the Kinetic Isotope Effect

This compound is a deuterated isotopologue of iodoethane, a common substrate in SN2 reactions. In these reactions, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the iodide leaving group in a single, concerted step.[1] The rate of SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile.[1]

The substitution of hydrogen with deuterium at the β-carbon (the methyl group) in this compound allows for the study of the secondary kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD).[2] A KIE greater than 1 (kH/kD > 1) is a "normal" KIE, indicating that the non-deuterated compound reacts faster.[3] An "inverse" KIE (kH/kD < 1) signifies that the deuterated compound reacts faster.[3]

For β-deuteration in SN2 reactions, a small, normal KIE is typically observed. This is attributed to hyperconjugation, where the C-H σ-bonds of the methyl group donate electron density to the developing p-orbital in the transition state. C-H bonds are more effective at hyperconjugation than the stronger, lower zero-point energy C-D bonds. This stabilization is more pronounced in the transition state than in the ground state, leading to a lower activation energy and a faster reaction for the non-deuterated iodoethane.

Quantitative Data on the Reactivity of this compound

| Nucleophile | Substrate | Solvent | Temperature (°C) | kH/kD | Citation |

| Cyanide (CN⁻) | C₂H₅I / C₂D₅I | DMSO | 20 | 1.32 - 1.72 | [2] |

| Hydroxide (OH⁻) | Isopropyl Iodide / Isopropyl Iodide-d¹ | Not Specified | Not Specified | 1.3 - 1.4 | [4] |

| Thiophenoxide (PhS⁻) | n-Butyl Chloride / n-Butyl Chloride-d⁹ | Diglyme | Not Specified | Smaller than α-KIE | |

| Azide (N₃⁻) | Data Not Available | - | - | - | |

| Pyridine | Deuterated Alkyl Halides | Nitrobenzene | Not Specified | Survey Data |

Note: The data for the reaction with hydroxide is for a secondary iodide, which may exhibit a more pronounced KIE compared to a primary iodide like iodoethane. The data for thiophenoxide is qualitative, indicating a smaller effect than α-deuteration. The survey data for pyridine did not provide specific numerical values in the available abstract.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on the reaction of this compound with common nucleophiles to determine the kinetic isotope effect.

General Materials and Instrumentation

-

Substrates: Iodoethane and this compound (≥98 atom % D)

-

Nucleophiles: Sodium hydroxide, sodium cyanide, sodium azide, sodium thiophenoxide.

-

Solvents: Dimethyl sulfoxide (DMSO), acetone, ethanol (anhydrous).

-

Instrumentation: UV-Vis Spectrophotometer or a colorimeter, constant temperature bath, magnetic stirrers, glassware (volumetric flasks, pipettes, cuvettes), stopwatch.

Protocol 1: Determination of Reaction Rate by UV-Vis Spectrophotometry

This method is suitable for reactions where there is a measurable change in absorbance of a reactant or product over time. For instance, the disappearance of a colored nucleophile or the appearance of a colored product.

-

Preparation of Solutions:

-

Prepare stock solutions of iodoethane and this compound of identical concentration (e.g., 0.1 M) in the chosen solvent.

-

Prepare a stock solution of the nucleophile (e.g., 0.1 M) in the same solvent.

-

-

Kinetic Run:

-

Equilibrate the reactant solutions to the desired temperature in a constant temperature bath.

-

In a cuvette, mix a known volume of the nucleophile solution with a known volume of the solvent.

-

Initiate the reaction by adding a small, known volume of the iodoethane or this compound solution to the cuvette and start the timer immediately.

-

Place the cuvette in the spectrophotometer and record the absorbance at a predetermined wavelength at regular time intervals.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial rate of the reaction from the slope of the curve at t=0.

-

Repeat the experiment with the deuterated substrate under identical conditions.

-

Calculate the rate constants (kH and kD) from the rate law for an SN2 reaction: Rate = k[Substrate][Nucleophile].

-

Calculate the kinetic isotope effect: KIE = kH/kD.

-

Protocol 2: Determination of Reaction Rate by Titration

This method is applicable for reactions that produce or consume an acidic or basic species.

-

Reaction Setup:

-

In a thermostated reaction vessel equipped with a magnetic stirrer, combine known volumes of the iodoethane or this compound solution and the nucleophile solution.

-

-

Quenching and Titration:

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a solution that stops the reaction (e.g., by rapid cooling or by adding a reagent that consumes one of the reactants).

-

Titrate the quenched aliquot with a standardized acid or base to determine the concentration of a reactant or product.

-

-

Data Analysis:

-

Plot the concentration of the analyzed species versus time.

-

Determine the rate of reaction from the slope of the concentration-time graph.

-

Calculate the rate constants and the KIE as described in Protocol 1.

-

Visualizations

The following diagrams illustrate the SN2 reaction mechanism and a general experimental workflow for determining the kinetic isotope effect.

Caption: SN2 reaction mechanism of a nucleophile with iodoethane.

References

A Technical Guide to Theoretical vs. Experimental NMR Shifts for Iodoethane-2,2,2-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of theoretical and experimental nuclear magnetic resonance (NMR) chemical shifts for iodoethane-2,2,2-d3. This deuterated isotopologue of iodoethane serves as a valuable case study for understanding the effects of isotopic substitution on NMR parameters and for validating computational chemistry models used in structure elucidation.

Data Presentation: Comparison of NMR Chemical Shifts

The following table summarizes the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. Experimental values for the unlabeled positions are taken from literature data for iodoethane, while the shift for the deuterated carbon is estimated based on known deuterium isotope effects. Theoretical values are predicted based on established computational methodologies.

| Nucleus | Position | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |

| ¹H | CH₂ | 3.19 | 3.25 |

| ¹³C | CH₂ | 20.6 | 21.0 |

| ¹³C | CD₃ | -1.5 (estimated) | -1.2 |

Experimental Protocols

The experimental NMR data for iodoethane, which serves as the basis for this guide, is typically acquired using the following protocol:

Sample Preparation: A dilute solution of iodoethane (or this compound) is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon environment. A standard pulse program such as zgpg30 is used. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are then referenced to the TMS signal.

Estimation of the Deuterium Isotope Effect: The experimental ¹³C chemical shift for the CD₃ group in this compound is estimated from the known chemical shift of the CH₃ group in unlabeled iodoethane (-1.1 ppm). Deuteration of a carbon atom typically induces a one-bond isotope effect, resulting in an upfield shift (a decrease in the chemical shift value). The magnitude of this shift is generally in the range of 0.2 to 1.5 ppm.[1] For this guide, an estimated upfield shift of 0.4 ppm is applied, resulting in an estimated chemical shift of -1.5 ppm for the CD₃ carbon.

Theoretical Calculation Protocol

The theoretical NMR chemical shifts are calculated using Density Functional Theory (DFT), a robust method for predicting molecular properties. The following workflow outlines the computational protocol:

1. Molecular Geometry Optimization:

-

The 3D structure of this compound is first optimized to find its lowest energy conformation.

-

Method: A common and effective method is the B3LYP functional with a 6-31G(d) basis set.

-

Solvent Model: To simulate the experimental conditions, an implicit solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, is included in the geometry optimization.

2. NMR Shielding Tensor Calculation:

-

Using the optimized geometry, the NMR shielding tensors are calculated.

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. A higher-level functional and basis set, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set, is often employed for improved accuracy.

-

Solvent Model: The PCM for chloroform is also included in this step to account for solvent effects on the NMR shieldings.

3. Conversion to Chemical Shifts:

-

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS. The chemical shift is calculated as: δ = σ_ref - σ_iso

-

The shielding tensor for TMS (σ_ref) is calculated at the same level of theory.

The logical workflow for this comparative study is visualized in the diagram below.

Caption: Workflow for comparing experimental and theoretical NMR shifts.

This guide provides a foundational framework for researchers to compare experimental and theoretical NMR data, aiding in the structural verification of novel compounds and the refinement of computational prediction methodologies. The principles outlined here are broadly applicable across the fields of chemistry and drug development.

References

Solubility Profile of Iodoethane-2,2,2-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iodoethane-2,2,2-d3 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated compound, this guide presents data for its non-deuterated isotopologue, iodoethane (ethyl iodide). The physicochemical properties of these two compounds are nearly identical, making the solubility data for iodoethane a reliable proxy for this compound. This document offers tabulated solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for a common solubility testing method.

Core Data Presentation: Solubility of Iodoethane

The following table summarizes the known quantitative and qualitative solubility of iodoethane in a range of common organic solvents. It is important to note that "miscible" indicates that the solute and solvent mix in all proportions to form a single homogeneous phase.

| Organic Solvent | Chemical Formula | Solubility at 20°C | Notes |

| Alcohols | |||

| Methanol | CH₃OH | Miscible[1][2][3] | Forms a ternary system with water and iodoethane for which liquid-liquid equilibrium data is available.[1][2] |

| Ethanol | C₂H₅OH | Miscible[4][5] | Fully miscible in all proportions. |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Miscible[4][5] | A common non-polar aprotic solvent. |

| Halogenated Solvents | |||

| Chloroform | CHCl₃ | Soluble | While specific quantitative data is not readily available, iodoethane is known to be soluble in chloroform. |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Soluble | Quantitative data is limited, but iodoethane is expected to be highly soluble based on its non-polar nature. |

| Benzene | C₆H₆ | Soluble[6] | Generally soluble in aromatic hydrocarbons. |

| Ketones | |||

| Acetone | (CH₃)₂CO | Soluble[7] | Expected to be a good solvent for iodoethane. |

| Alkanes | |||

| Hexane | C₆H₁₄ | Soluble | As a non-polar solvent, hexane is expected to be a good solvent for the relatively non-polar iodoethane. |

| Water | H₂O | 4 g/L[8][9] | Sparingly soluble in water. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like this compound in organic solvents.

Gravimetric Method

This method is a reliable and straightforward approach for determining the solubility of a solute in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate layer of the solute ensures that the solution is saturated.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Mass Determination:

-

Allow the vial to stand undisturbed in the water bath for a period to allow for phase separation.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the saturated solution) using a calibrated pipette, being cautious not to disturb the undissolved solute.

-

Transfer the collected sample to a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the sample to determine the mass of the saturated solution.

-

-

Solvent Evaporation and Final Mass Measurement:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the solute. The temperature should be chosen based on the boiling point of the solvent.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

-

UV-Vis Spectrophotometric Method

This method is suitable for solutes that absorb ultraviolet or visible light and can be used to determine solubility by measuring the concentration of the solute in a saturated solution.

Materials:

-

This compound

-

Organic solvent of interest (must be transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a sample of the supernatant.

-

If necessary, dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the saturated solution and the calibration curve to determine the concentration of this compound in the saturated solution.

-

If the solution was diluted, account for the dilution factor to calculate the original concentration in the saturated solution. This concentration represents the solubility.

-

Visualizations

The following diagrams illustrate key experimental workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl iodide - Sciencemadness Wiki [sciencemadness.org]

- 4. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 5. Ethyl iodide [bionity.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Iodoethane CAS#: 75-03-6 [m.chemicalbook.com]

- 9. 75-03-6 CAS MSDS (Iodoethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Studying Kinetic Isotope Effects in SN2 Reactions Using Iodoethane-2,2,2-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions. By substituting an atom with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing valuable insights into the transition state of the rate-determining step. In the context of bimolecular nucleophilic substitution (SN2) reactions, the use of deuterated substrates, such as Iodoethane-2,2,2-d3, allows for the investigation of secondary kinetic isotope effects.

These application notes provide a detailed protocol for studying the secondary β-deuterium kinetic isotope effect in the SN2 reaction of iodoethane with a nucleophile. The substitution of the three hydrogens on the methyl group (β-position) with deuterium does not involve the breaking of the C-D bond during the reaction. However, the change in the vibrational frequency of the C-D bonds compared to C-H bonds can influence the stability of the transition state, leading to a measurable kinetic isotope effect. A secondary KIE value (kH/kD) greater than 1 is termed a "normal" KIE, while a value less than 1 is an "inverse" KIE. For SN2 reactions, small normal or inverse KIEs are often observed.

This document outlines the experimental workflow, from reaction setup and monitoring to data analysis and interpretation, and includes representative data and visualizations to guide researchers in applying this technique.

Signaling Pathways and Logical Relationships

The following diagram illustrates the conceptual workflow for determining the kinetic isotope effect in the SN2 reaction of iodoethane.

Caption: Experimental workflow for determining the kinetic isotope effect.

Data Presentation

The following table summarizes representative quantitative data for the secondary kinetic isotope effect in an SN2 reaction of an ethyl halide. While the data presented here is for the reaction of ethyl chloride with cyanide, it is illustrative of the expected results for the reaction of iodoethane with a nucleophile.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | kH/kD |

| Ethyl Chloride (CH₃CH₂Cl) | Tetrabutylammonium Cyanide | DMSO | 30 | 4.169 x 10⁻⁴ | 0.990 ± 0.004 |

| Ethyl-d₂ Chloride (CH₃CD₂Cl) | Tetrabutylammonium Cyanide | DMSO | 30 | 4.219 x 10⁻⁴ |

Data adapted from a study on a similar ethyl halide system.

Experimental Protocols

This section provides a detailed methodology for determining the secondary β-deuterium kinetic isotope effect in the SN2 reaction of iodoethane with sodium azide as the nucleophile.

Materials and Reagents

-

Iodoethane (CH₃CH₂I), ≥99% purity

-

This compound (CD₃CH₂I), isotopic purity ≥98%

-

Sodium azide (NaN₃), ≥99.5% purity

-

Acetone, anhydrous, ≥99.8%

-

Volumetric flasks

-

Pipettes

-

Thermostatted reaction vessel

-

Magnetic stirrer and stir bars

-

Analytical technique for monitoring reactant/product concentration (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or conductivity meter)

Preparation of Stock Solutions

-

Iodoethane Stock Solution (0.1 M): Accurately weigh the appropriate amount of iodoethane and dissolve it in anhydrous acetone in a volumetric flask to prepare a 0.1 M solution.

-

This compound Stock Solution (0.1 M): Accurately weigh the appropriate amount of this compound and dissolve it in anhydrous acetone in a separate volumetric flask to prepare a 0.1 M solution.

-

Sodium Azide Stock Solution (0.1 M): Accurately weigh the appropriate amount of sodium azide and dissolve it in anhydrous acetone in a volumetric flask to prepare a 0.1 M solution. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

Kinetic Run Procedure

The procedure should be carried out identically for both the non-deuterated and deuterated iodoethane.

-

Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).

-

Add a known volume of the sodium azide stock solution to the reaction vessel.

-

Add an equal volume of anhydrous acetone to the reaction vessel.

-

Allow the solution to thermally equilibrate while stirring.

-

Initiate the reaction by adding a known volume of the iodoethane stock solution (or this compound stock solution) to the reaction vessel. The final concentrations of both reactants should be equal (e.g., 0.05 M).

-

Start monitoring the reaction immediately.

Reaction Monitoring

The progress of the reaction can be followed by monitoring the decrease in the concentration of one of the reactants or the increase in the concentration of a product over time.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by rapid cooling or dilution), and analyze the concentration of iodoethane or the product, ethyl azide.

-

Conductivity Measurement: If the nucleophile is an ionic salt (like NaN₃) and the product is neutral, the change in conductivity of the solution can be monitored over time as the ionic reactant is consumed.

Data Analysis

-

For a second-order reaction where the initial concentrations of both reactants are equal, the rate law is given by: Rate = k[R-I][N₃⁻] = k[R-I]²

-

The integrated rate law is: 1/[R-I]t - 1/[R-I]₀ = kt where [R-I]t is the concentration of iodoethane at time t, [R-I]₀ is the initial concentration, and k is the second-order rate constant.

-

Plot 1/[R-I]t versus time (t). The plot should be linear with a slope equal to the rate constant, k.

-

Calculate the rate constant for the reaction with iodoethane (kH) and this compound (kD) from the slopes of their respective plots.

-

Determine the kinetic isotope effect by calculating the ratio of the rate constants: KIE = kH / kD

Logical Relationships in KIE Interpretation

The following diagram illustrates the logical relationship between the observed kinetic isotope effect and the mechanistic interpretation for secondary β-deuterium KIEs in SN2 reactions.

Caption: Interpretation of secondary β-deuterium KIEs in SN2 reactions.

Application Notes and Protocols for Ethylation of Peptides using Iodoethane-2,2,2-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides followed by mass spectrometry analysis is a powerful technique for quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. The ethylation of cysteine residues within peptides using deuterated iodoethane (Iodoethane-2,2,2-d3) introduces a stable, heavy isotope tag. This known mass shift allows for the differentiation and relative quantification of peptides from different experimental conditions when analyzed by mass spectrometry. This application note provides a detailed protocol for the ethylation of peptides using this compound, including reaction conditions, purification, and subsequent analysis, as well as a discussion of its applications.

Alkylation of cysteine residues is a common step in proteomics workflows to prevent the formation of disulfide bonds, ensuring proteins are fully denatured and improving digestion efficiency.[1] The use of isotopically labeled alkylating agents extends this utility to quantitative studies. The protocol described herein is adapted from established methods for cysteine alkylation.[2][3][4]

Principle of the Method

The ethylation reaction targets the sulfhydryl group of cysteine residues. Under slightly alkaline conditions (pH 8-9), the sulfhydryl group is deprotonated to a thiolate anion, which acts as a nucleophile and attacks the electrophilic carbon of iodoethane-d3. This results in the formation of a stable thioether bond and the covalent attachment of the deuterated ethyl group (d3-ethyl) to the cysteine side chain.

The mass of the peptide is increased by a specific amount corresponding to the d3-ethyl group, allowing for the differentiation of labeled and unlabeled peptides in a mass spectrometer.

Materials and Reagents

-

Peptide sample containing at least one cysteine residue

-

This compound (d3-Iodoethane)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds

-

Ammonium bicarbonate (NH4HCO3) or Tris-HCl buffer

-

Urea (optional, for denaturation)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap) for analysis

Experimental Protocols

Peptide Reduction (if necessary)

If the peptide sample contains disulfide bonds, a reduction step is necessary prior to alkylation.

-

Dissolve the peptide sample in a suitable buffer, such as 100 mM ammonium bicarbonate (pH 8.3) or 100 mM Tris-HCl (pH 8.3).[3] For proteins that are difficult to solubilize, 6-8 M urea can be included in the buffer.[3]

-

Add DTT to a final concentration of 5 mM from a freshly prepared stock solution.[3]

-

Incubate the mixture at 56°C for 25-45 minutes to reduce the disulfide bonds.[3]

-

Allow the sample to cool to room temperature.

Ethylation of Cysteine Residues

-

To the reduced peptide solution, add this compound. A 5 to 10-fold molar excess of iodoethane-d3 over the reducing agent (e.g., DTT) is recommended to ensure complete alkylation.

-

Perform the reaction in a buffer with a pH between 8 and 9 to ensure the cysteine thiol groups are sufficiently nucleophilic.[1]

-

Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[1][3] Iodoalkanes are light-sensitive, so protection from light is crucial.

-

(Optional) Quench the reaction by adding a small amount of DTT or other thiol-containing reagent to consume any excess iodoethane-d3.

Purification of the Ethylated Peptide

The ethylated peptide must be purified from excess reagents and salts prior to mass spectrometry analysis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[2]

-

Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Load the sample onto a C18 RP-HPLC column.

-

Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

-

Monitor the elution profile at 210-220 nm and collect the fractions corresponding to the ethylated peptide.

-

Lyophilize the purified fractions to obtain the final product as a powder.

Data Presentation

The success of the ethylation reaction can be confirmed by mass spectrometry. The addition of a d3-ethyl group to a cysteine residue results in a specific mass shift.

| Modification | Reagent | Mass Shift (Monoisotopic) |

| Ethylation (d3) | This compound | +31.044 Da |

Note: This table summarizes the theoretical mass shift. The observed mass shift in the mass spectrometer should be consistent with this value.

Experimental Workflow Diagram

Caption: Experimental workflow for the ethylation of peptides.

Application in Signaling Pathway Analysis

While direct evidence for the widespread use of peptide ethylation to study the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is not prominently featured in the initial search results, the general approach of quantitative proteomics is highly relevant to this field. The MAPK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer.[6]

Quantitative proteomics, using techniques such as stable isotope labeling, can be employed to study changes in protein expression and post-translational modifications within the MAPK pathway in response to various stimuli or disease states. For instance, researchers could use d3-ethylation to quantify changes in the abundance of cysteine-containing proteins that are components of or are regulated by the MAPK cascade.

Below is a simplified diagram of the MAPK/ERK signaling pathway, which is a common target of such studies.

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The ethylation of peptides using this compound is a robust and valuable technique for quantitative proteomics. The detailed protocol provided here, from sample preparation to analysis, offers a reliable workflow for researchers in various fields, including drug development and cell biology. The ability to accurately quantify changes in protein expression and modification is essential for understanding complex biological processes such as the MAPK signaling pathway. This method, in conjunction with modern mass spectrometry, provides a powerful tool for advancing our knowledge in these areas.